Protein hydrolyzates, yeast
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Protein hydrolyzates derived from yeast are complex mixtures of peptides and amino acids obtained through the hydrolysis of yeast proteins. These hydrolyzates are known for their bioactive properties and are widely used in various industries, including food, pharmaceuticals, and biotechnology. The hydrolysis process breaks down the proteins into smaller peptides and amino acids, enhancing their digestibility and functional properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Protein hydrolyzates from yeast can be prepared through chemical, enzymatic, or microbial hydrolysis. The enzymatic method is preferred due to its specificity and mild reaction conditions. Proteases isolated from various sources, including bacteria, plants, and yeast, are used for the enzymatic hydrolysis .
Industrial Production Methods: In industrial settings, the production of protein hydrolyzates involves the following steps:
Protein Extraction: Yeast cells are lysed to release intracellular proteins.
Hydrolysis: The extracted proteins are subjected to enzymatic hydrolysis using specific proteases.
Purification: The hydrolyzate mixture is purified to remove any unwanted by-products.
Drying: The purified hydrolyzate is dried to obtain a powdered form suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions: Protein hydrolyzates undergo various chemical reactions, including:
Hydrolysis: The primary reaction where peptide bonds are cleaved to form smaller peptides and amino acids.
Oxidation: Certain amino acids in the hydrolyzates can undergo oxidation, affecting their functional properties.
Reduction: Disulfide bonds in the peptides can be reduced to thiol groups, altering the peptide structure.
Common Reagents and Conditions:
Enzymatic Hydrolysis: Proteases such as trypsin, pepsin, and papain are commonly used.
Chemical Hydrolysis: Acidic or alkaline conditions can be employed, though they are less specific and can lead to unwanted side reactions.
Major Products: The major products of these reactions are peptides of varying lengths and free amino acids, which possess bioactive properties and enhanced functional characteristics .
Wissenschaftliche Forschungsanwendungen
Protein hydrolyzates from yeast have a wide range of applications in scientific research:
Chemistry: Used as substrates in enzymatic assays and as sources of bioactive peptides.
Biology: Employed in cell culture media to support the growth of various cell lines.
Medicine: Investigated for their potential therapeutic effects, including antimicrobial, antihypertensive, and antioxidant activities.
Wirkmechanismus
The bioactive peptides in protein hydrolyzates exert their effects through various mechanisms:
Antimicrobial Activity: Peptides disrupt microbial cell membranes, leading to cell lysis.
Antihypertensive Activity: Certain peptides inhibit angiotensin-converting enzyme (ACE), reducing blood pressure.
Antioxidant Activity: Peptides scavenge free radicals, protecting cells from oxidative damage.
Vergleich Mit ähnlichen Verbindungen
Whey Protein Hydrolyzates: Derived from milk proteins, they are also rich in bioactive peptides but differ in amino acid composition.
Soy Protein Hydrolyzates: Obtained from soy proteins, they are commonly used in plant-based applications.
Fish Protein Hydrolyzates: Produced from fish proteins, they are known for their high content of essential amino acids.
Uniqueness: Protein hydrolyzates from yeast are unique due to their specific amino acid composition and the presence of yeast-derived bioactive peptides. They offer distinct functional properties and are particularly valued for their use in fermentation and biotechnology applications .
Eigenschaften
CAS-Nummer |
69856-09-3 |
---|---|
Molekularformel |
C29H29N3O3S |
Molekulargewicht |
499.6 g/mol |
IUPAC-Name |
3',6'-bis(diethylamino)-5-isothiocyanatospiro[2-benzofuran-3,9'-xanthene]-1-one |
InChI |
InChI=1S/C29H29N3O3S/c1-5-31(6-2)20-10-13-23-26(16-20)34-27-17-21(32(7-3)8-4)11-14-24(27)29(23)25-15-19(30-18-36)9-12-22(25)28(33)35-29/h9-17H,5-8H2,1-4H3 |
InChI-Schlüssel |
OTFIRIMNKLNLIK-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)N(CC)CC)C5=C(C=CC(=C5)N=C=S)C(=O)O3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.